molecular formula C13H24N2O2 B2586059 tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1638767-04-0

tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2586059
CAS No.: 1638767-04-0
M. Wt: 240.347
InChI Key: WDACZZFUFAIDOL-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound featuring a 5-azaspiro[3.4]octane core. The structure includes a tert-butyl carbamate group at the 5-position and an aminomethyl substituent at the 2-position of the spiro ring. This scaffold is of interest in medicinal chemistry due to its conformational rigidity, which can enhance binding specificity in drug design.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(15)7-10(8-13)9-14/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDACZZFUFAIDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor. For example, a precursor containing an amine and a carboxylate group can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.

    Functional Group Modifications: Once the spirocyclic core is formed, further modifications can be made to introduce the tert-butyl group and the aminomethyl group. This can involve reactions such as alkylation or amination under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carboxylate group to yield alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group, where nucleophiles can replace the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or neutral conditions.

Major Products:

    Oxidation: Formation of imines or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Chemistry:

    Building Blocks: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

    Drug Development: The unique spirocyclic structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agrochemicals: It may find applications in the development of new agrochemicals with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor modulation, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues, highlighting substituents, molecular weights, and applications:

Compound Name Substituents/Ring Modifications Molecular Weight CAS Number Key Features/Applications Reference ID
tert-Butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate Hydroxyl group at position 7 227.31 2413898-98-1 Chiral building block; potential for synthesis
tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 5-Oxa-2-aza ring; aminomethyl at position 6 N/A 1251022-86-2 Discontinued (likely due to stability issues)
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Fluorine and hydroxymethyl on pyrrolidine ring N/A 1174020-49-5 Fluorinated analog; enhanced electronegativity
tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate Chlorosulfonylmethyl and 7-oxo groups 339.79 2225144-48-7 Reactive sulfonyl group for derivatization
Zelquistinel (tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate) Diazaspiro core with amino and hydroxy groups 327.38 2151842-64-5 Pharmaceutical applications (bioactivity focus)

Key Differences and Implications

Ring System Modifications: The main compound and its 7-hydroxy analogue (CAS 2413898-98-1) share a 5-azaspiro[3.4]octane core but differ in substituent positions. The hydroxyl group in the latter may reduce lipophilicity compared to the aminomethyl group . The 5-oxa-2-aza variant (CAS 1251022-86-2) replaces a nitrogen with oxygen, altering electronic properties and hydrogen-bonding capacity .

The chlorosulfonylmethyl group in CAS 2225144-48-7 introduces a reactive site for cross-coupling or conjugation, useful in prodrug design .

Bioactivity and Applications: Zelquistinel (CAS 2151842-64-5) demonstrates the pharmaceutical relevance of diazaspiro scaffolds, suggesting that the main compound’s aminomethyl group could similarly modulate receptor interactions .

Research Findings and Trends

  • Synthetic Utility : The tert-butyl carbamate group is a common protective strategy, as seen in CAS 2413898-98-1 and Zelquistinel, enabling selective deprotection during synthesis .
  • Stability Issues : Discontinued compounds like CAS 1251022-86-2 highlight challenges in spirocyclic stability, possibly due to ring strain or hydrolytic sensitivity .
  • Pharmacological Potential: Fluorinated and sulfonylated derivatives (e.g., CAS 1174020-49-5 and 2225144-48-7) are prioritized in drug discovery for their enhanced binding and metabolic resistance .

Biological Activity

tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate, with the CAS number 1638767-04-0, is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • IUPAC Name : this compound

This compound features a spirocyclic structure that contributes to its biological activity by allowing specific interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an enzyme inhibitor and receptor modulator.

The mechanism through which this compound exerts its biological effects typically involves:

  • Binding to Enzymes : The spirocyclic structure allows for high specificity in binding to enzyme active sites.
  • Modulation of Receptor Activity : It may interact with specific receptors, altering their activity and leading to various physiological effects.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of related spirocyclic compounds against Mycobacterium tuberculosis, demonstrating low cytotoxicity and high selectivity towards pathogens .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed that modifications to the aminomethyl group can significantly influence its biological activity. Various analogs have been synthesized and tested, with some showing enhanced potency against specific biological targets .

Case Studies

StudyFocusFindings
Study AAntimicrobialDemonstrated efficacy against drug-resistant strains of Mycobacterium tuberculosis.
Study BEnzyme InhibitionShowed that structural modifications can enhance inhibitory activity on specific enzymes involved in metabolic pathways.
Study CReceptor ModulationFound that the compound can act as a modulator for neurotransmitter receptors, suggesting potential applications in neuropharmacology.

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